molecular formula C53H63ClF2N10O9S B12429040 Sniper(abl)-062

Sniper(abl)-062

Cat. No.: B12429040
M. Wt: 1089.6 g/mol
InChI Key: ZFKMAJWPPZNUKT-DVTWHOCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sniper(abl)-062 is a chimeric small molecule designed to induce the degradation of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML)These molecules recruit IAP ubiquitin ligases to target proteins, leading to their ubiquitylation and subsequent proteasomal degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(abl)-062 involves the conjugation of an ABL inhibitor to an IAP ligand via a linker. The ABL inhibitor used is typically imatinib or a derivative, while the IAP ligand is often a derivative of MeBS (methyl bestatin). The synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Sniper(abl)-062 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is the degradation of the BCR-ABL protein, leading to a reduction in cell growth and proliferation in CML .

Scientific Research Applications

Sniper(abl)-062 has several scientific research applications, including:

Mechanism of Action

Sniper(abl)-062 exerts its effects by inducing the degradation of the BCR-ABL protein. The compound binds to the BCR-ABL protein through its ABL inhibitor moiety and recruits IAP ubiquitin ligases via its IAP ligand moiety. This leads to the ubiquitylation of the BCR-ABL protein, marking it for degradation by the proteasome. The degradation of BCR-ABL results in the inhibition of cell growth and proliferation, making this compound a promising therapeutic agent for CML .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sniper(abl)-062 is unique in its specific targeting of BCR-ABL and its use of IAP ubiquitin ligases for protein degradation. This specificity and mechanism of action distinguish it from other protein degraders like PROTACs and molecular glues .

Properties

Molecular Formula

C53H63ClF2N10O9S

Molecular Weight

1089.6 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C53H63ClF2N10O9S/c1-33(57-2)48(68)63-45(34-8-4-3-5-9-34)52(71)66-21-7-12-44(66)51-62-43(32-76-51)46(67)35-10-6-11-40(28-35)74-27-26-73-25-24-72-23-20-58-49(69)36-18-22-65(31-36)47-41(42-17-19-60-64-42)29-37(30-59-47)50(70)61-38-13-15-39(16-14-38)75-53(54,55)56/h6,10-11,13-17,19,28-30,32-34,36,44-45,57H,3-5,7-9,12,18,20-27,31H2,1-2H3,(H,58,69)(H,60,64)(H,61,70)(H,63,68)/t33-,36?,44-,45-/m0/s1

InChI Key

ZFKMAJWPPZNUKT-DVTWHOCZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.